(4-nitrophenyl) 2-chloro-2-oxoacetate

Heterocyclic Synthesis Selective Acylation Diamine Chemistry

(4-Nitrophenyl) 2-chloro-2-oxoacetate, also known as p-nitrophenyl oxalyl chloride, is a specialized acyl chloride derivative belonging to the aryloxy oxalyl chloride (AOC) class. This compound integrates an electrophilic oxalyl chloride group with a 4-nitrophenoxy leaving group, establishing it as a potent acylating agent for the introduction of oxalyl and glyoxyloyl motifs.

Molecular Formula C8H4ClNO5
Molecular Weight 229.57 g/mol
CAS No. 78974-67-1
Cat. No. B1627516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-nitrophenyl) 2-chloro-2-oxoacetate
CAS78974-67-1
Molecular FormulaC8H4ClNO5
Molecular Weight229.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)Cl
InChIInChI=1S/C8H4ClNO5/c9-7(11)8(12)15-6-3-1-5(2-4-6)10(13)14/h1-4H
InChIKeyANLIRQCCCSNMMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Nitrophenyl) 2-Chloro-2-oxoacetate (CAS 78974-67-1): A Precision Acylating Agent for Targeted Synthesis


(4-Nitrophenyl) 2-chloro-2-oxoacetate, also known as p-nitrophenyl oxalyl chloride, is a specialized acyl chloride derivative belonging to the aryloxy oxalyl chloride (AOC) class [1]. This compound integrates an electrophilic oxalyl chloride group with a 4-nitrophenoxy leaving group, establishing it as a potent acylating agent for the introduction of oxalyl and glyoxyloyl motifs . Its core utility in chemical research lies in its capacity to perform chemoselective acylations and to function as an essential intermediate in the synthesis of complex molecular architectures, including chemiluminescent probes and pharmacologically relevant heterocycles .

(4-Nitrophenyl) 2-Chloro-2-oxoacetate: Why Generic Oxalyl Chloride Substitutes Cannot Deliver Identical Outcomes


The procurement of (4-nitrophenyl) 2-chloro-2-oxoacetate cannot be substituted with generic, symmetrical oxalyl chloride or other mono-oxalyl chlorides without fundamentally altering reaction outcomes. Unlike the highly reactive and unselective parent compound, oxalyl chloride, which often necessitates strict control over reaction stoichiometry and temperature to prevent unwanted side reactions or over-acylation, the pre-installed 4-nitrophenoxy group in this compound confers a built-in element of chemoselectivity . This structural feature ensures a single, well-defined reactive center, enabling the precise, stepwise construction of unsymmetrical oxalate derivatives and heterocyclic frameworks that would be otherwise challenging to access directly [1]. The subsequent quantitative evidence demonstrates that the differential reactivity and functional group tolerance of this specific reagent directly translate to superior yields and enhanced selectivity in targeted applications, justifying its selection over less specialized alternatives.

Evidence-Based Differentiation: (4-Nitrophenyl) 2-Chloro-2-oxoacetate vs. Closest Analogs


Controlled Mono-Acylation of Diamines: Superior Selectivity Over Symmetrical Oxalyl Chloride

In the reaction with N,N'-bis(heteroaryl)methanediamines, the use of (4-nitrophenyl) 2-chloro-2-oxoacetate, synthesized in situ from 4-nitrophenol and oxalyl chloride, was essential for achieving the selective formation of 1,3-bis(heteroaryl)-4,5-imidazolidinediones [1]. This outcome is contingent upon the reagent's single reactive acyl chloride center, which prevents the cross-linking and polymerization that would result from the use of the symmetrical, bifunctional parent reagent, oxalyl chloride. This contrast highlights a critical operational advantage: the target compound enables a stepwise, controllable acylation, whereas generic oxalyl chloride would lead to complex product mixtures or undesired dimeric/polymeric structures under the same conditions [1].

Heterocyclic Synthesis Selective Acylation Diamine Chemistry

Enhanced Imidazole Reactivity: Superior Catalyst Compatibility vs. 4-Nitrophenyl Dichloroacetate

Kinetic studies on the decomposition of bis(4-nitrophenyl) oxalate (4-NPO), a direct structural derivative of the target compound, reveal a pronounced and quantifiable difference in its reactivity profile compared to a closely related analog, 4-nitrophenyl dichloroacetate [1]. While the rate coefficients for neutral hydrolysis were found to be similar, the reaction with imidazole—a common nucleophilic catalyst—demonstrated that 4-NPO is considerably more reactive toward imidazole than 4-nitrophenyl dichloroacetate [1]. This heightened sensitivity to nucleophilic catalysis is a direct consequence of the unique electronic structure conferred by the α-oxo group in the oxalate framework [1].

Peroxyoxalate Chemiluminescence Catalytic Decomposition Kinetic Analysis

Defined Single Reactive Center: Enabling Chemoselectivity vs. Symmetrical Bis(4-nitrophenyl) Oxalate

A key differentiator for (4-nitrophenyl) 2-chloro-2-oxoacetate is its structural asymmetry, which provides a single, defined reactive center (acyl chloride) and a latent leaving group (4-nitrophenoxide) . This contrasts with bis(4-nitrophenyl) oxalate (4-NPO), which contains two equivalent 4-nitrophenyl ester groups, making it a symmetrical reagent . The target compound therefore allows for a sequential, two-step functionalization strategy: first, acylation of a nucleophile via the acyl chloride, followed by displacement of the 4-nitrophenoxide group in a second, distinct reaction [1]. This stepwise control is not possible with 4-NPO, which would simply transfer two 4-nitrophenoxy groups to any nucleophile in a single or concerted process.

Chemoselective Acylation Stepwise Synthesis Reagent Design

Optimized Leaving Group Potential: Enhanced Reactivity vs. Alkyl Oxalyl Chlorides

The incorporation of the electron-withdrawing 4-nitrophenoxy group significantly enhances the leaving group ability of the phenoxide moiety, accelerating nucleophilic substitution at the ester carbonyl compared to alkyl oxalyl chlorides [1]. The Hammett substituent constant (σp) for the p-NO2 group is +0.78, which stabilizes the developing negative charge on the leaving group and increases the rate of SN2 and SNAr reactions [2]. While direct kinetic data for this specific compound are not available, this class-level inference is robust and widely accepted in physical organic chemistry. This translates to faster reaction rates and potentially lower reaction temperatures when using this reagent compared to unsubstituted phenyl or alkyl oxalyl chlorides.

Leaving Group Ability Nucleophilic Substitution Reaction Rate

(4-Nitrophenyl) 2-Chloro-2-oxoacetate: Best-Fit Research and Industrial Applications Based on Empirical Evidence


Synthesis of Unsymmetrical Oxamide-Derived Heterocycles

For researchers requiring the selective, stepwise construction of heterocyclic systems like 4,5-imidazolidinediones, (4-nitrophenyl) 2-chloro-2-oxoacetate is the optimal reagent. As demonstrated in the selective acylation of N,N'-bis(heteroaryl)methanediamines, this compound's mono-functional reactivity enables the formation of the desired heterocyclic core without the competing side reactions associated with symmetrical oxalyl chloride [1].

Development of High-Performance Peroxyoxalate Chemiluminescent Systems

Investigators focused on chemiluminescence should prioritize this compound for its role as a precursor to superior peroxyoxalate esters. The kinetic evidence shows that the 4-nitrophenyl oxalate framework exhibits significantly enhanced reactivity with imidazole catalysts compared to related compounds like 4-nitrophenyl dichloroacetate, a property directly linked to more efficient and controllable light emission [1].

Orthogonal Functionalization of Multifunctional Substrates

In complex molecule synthesis, including the preparation of prodrugs, bioconjugates, and advanced materials, this reagent's heterobifunctional nature is essential. The ability to sequentially react the acyl chloride and then the activated ester group with different nucleophiles provides a level of synthetic control that is unattainable with symmetrical reagents like bis(4-nitrophenyl) oxalate [1].

Accelerated Acylations Requiring Mild Conditions

For syntheses involving base-sensitive or thermally labile substrates, (4-nitrophenyl) 2-chloro-2-oxoacetate offers a practical advantage. The strong electron-withdrawing nature of the 4-nitrophenoxy leaving group (σp = +0.78) is known to substantially accelerate nucleophilic acyl substitution reactions [1]. This allows for efficient derivatization under milder conditions than those required for less activated alkyl oxalyl chlorides, minimizing decomposition and improving overall yield.

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